trans-1,2-Cyclohexanedicarboxylic acid

描述

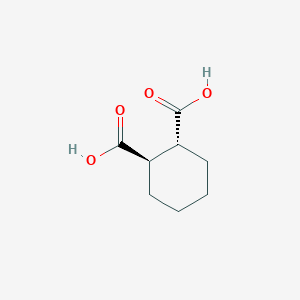

Trans-1,2-Cyclohexanedicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

This compound is primarily used as a building block in organic synthesis

Mode of Action

As a chemical compound used in organic synthesis, its interaction with biological targets would depend on the specific context of its use .

Biochemical Pathways

As a compound used in organic synthesis, it is primarily involved in chemical reactions rather than biological pathways .

Pharmacokinetics

As a compound used in organic synthesis, its bioavailability and pharmacokinetic profile would depend on the specific context of its use .

Result of Action

As a compound used in organic synthesis, its effects would be primarily chemical rather than biological .

Action Environment

The action, efficacy, and stability of (1R,2R)-Cyclohexane-1,2-Dicarboxylic Acid can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the chemical reactions in which this compound is involved .

生物活性

trans-1,2-Cyclohexanedicarboxylic acid (trans-1,2-CHDA) is a dicarboxylic acid with significant biological activity and potential applications in various fields, including pharmaceuticals and materials science. This article reviews the biological properties, synthesis, and potential applications of trans-1,2-CHDA based on diverse research findings.

Chemical Structure and Properties

trans-1,2-CHDA has the molecular formula and is characterized by two carboxylic acid functional groups attached to a cyclohexane ring. Its structural properties have been elucidated through crystallographic studies, revealing interactions such as hydrogen bonding that contribute to its stability and reactivity in biological systems .

Synthesis Methods

Several methods have been reported for synthesizing trans-1,2-CHDA. Common approaches include:

- Direct oxidation of cyclohexene using potassium permanganate.

- Dicarboxylation of cyclohexane derivatives.

These methods yield varying purity levels and structural conformations, which can influence the compound's biological activity .

Antimicrobial Properties

Recent studies have demonstrated that trans-1,2-CHDA exhibits notable antimicrobial activity. For example:

- Antibacterial Activity : Trans-1,2-CHDA and its metal complexes show potent antibacterial effects against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of standard antibiotics .

| Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Escherichia coli | 1.0 | |

| Bacillus subtilis | 0.75 | |

| Pseudomonas aeruginosa | 1.5 |

- Antifungal Activity : The compound also exhibits antifungal properties against species such as Candida albicans and Fusarium solani, with effective concentrations comparable to established antifungal agents .

Cytotoxicity Studies

Trans-1,2-CHDA has been evaluated for cytotoxic effects on various cell lines. In vitro studies indicate that it has low toxicity at therapeutic concentrations but may exhibit cytotoxic effects at higher doses. The compound was found to be non-genotoxic in several assays, including bacterial reverse mutation tests .

The antimicrobial activity of trans-1,2-CHDA is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes. The presence of carboxylic groups enhances its solubility and interaction with biological membranes, facilitating its uptake by microbial cells .

Case Study 1: Antibacterial Efficacy

A study conducted by Becenen et al. (2017) demonstrated the antibacterial efficacy of iron complexes formed with trans-1,2-CHDA. The study utilized agar well-diffusion methods to assess the effectiveness against various bacterial strains, concluding that these complexes possess significant antibacterial properties due to enhanced solubility and bioavailability in physiological conditions .

Case Study 2: Antifungal Activity

A separate investigation into the antifungal properties of trans-1,2-CHDA revealed its effectiveness against fungal pathogens in clinical isolates. The study reported that the compound inhibited fungal growth at concentrations lower than traditional antifungals, suggesting its potential as a novel antifungal agent in therapeutic applications .

科学研究应用

Organic Chemistry

Chiral Resolution and Synthesis

One of the primary applications of trans-CHDA is in the chiral resolution of compounds. Recent studies have demonstrated that trans-CHDA can form diastereomeric salts with chiral amines, such as (S)-phenylethylamine. By controlling the molar ratios during the reaction, researchers can selectively produce enantiomers with high purity. For instance, a molar ratio of less than 3:1 yields trans-(1S,2S)-cyclohexanedicarboxylic acid with an enantiomeric excess (e.e.) of 97% . This property is essential for synthesizing pharmaceuticals where chirality is crucial for biological activity.

Metal Complexation

Trans-CHDA also serves as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been explored for various applications, including catalysis and material synthesis. Studies have shown that iron(II) complexes of trans-CHDA exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Materials Science

Polymer Chemistry

Trans-CHDA is utilized in the synthesis of polyesters and other polymeric materials. Its diacid functionality allows it to act as a monomer in polycondensation reactions, leading to the formation of biodegradable polymers. These materials have applications in packaging, biomedical devices, and environmental remediation due to their reduced ecological footprint compared to traditional plastics.

Thermal Properties

The thermal stability and melting point of trans-CHDA (228-230 °C) make it suitable for high-temperature applications. Its derivatives are being investigated for use in thermoplastic elastomers that require both flexibility and heat resistance .

Pharmaceutical Applications

Drug Development

In pharmaceutical research, trans-CHDA is being studied for its potential as a scaffold in drug design. Its ability to form stable complexes with various bioactive molecules can enhance the solubility and bioavailability of poorly soluble drugs. Additionally, its chiral nature allows for the development of specific drug formulations targeting particular biological pathways.

Analytical Chemistry

Trans-CHDA has been employed as a standard reference material in analytical chemistry due to its well-defined structure and predictable behavior in chemical reactions. It is used in methods such as chromatography to calibrate instruments and validate analytical procedures .

Environmental Studies

Ecotoxicological Assessments

Recent studies have assessed the ecotoxicological impact of trans-CHDA and its derivatives on aquatic organisms. Results indicate low toxicity levels, suggesting that trans-CHDA could be a safer alternative to other industrial chemicals . This property is particularly relevant in developing environmentally friendly products that minimize ecological disruption.

Data Table: Summary of Applications

Case Studies

- Chiral Resolution Study : A study demonstrated the effectiveness of trans-CHDA in forming high-purity diastereomeric salts when reacted with chiral amines under controlled conditions. The resulting compounds were characterized using X-ray crystallography, revealing insights into their molecular packing and stability .

- Antimicrobial Activity Assessment : Research involving iron(II) complexes of trans-CHDA showed promising results against various bacterial strains, highlighting its potential application in developing new antimicrobial therapies .

- Biodegradable Polymer Development : Trans-CHDA was successfully incorporated into polyester formulations that maintained mechanical integrity while being biodegradable, showcasing its utility in sustainable material science .

化学反应分析

Synthetic Routes and Hydrolysis Reactions

trans-1,2-CHDA is synthesized through acid-catalyzed hydrolysis of cis-hexahydrophthalic anhydride (cis-HHPA). Critical parameters include:

-

Catalysts : Sulfuric acid, hydrochloric acid, or HBr/acetic acid mixtures (3:7 to 7:3 ratio) .

-

Yield : Up to 97% enantiomeric excess (e.e.) for (1R,2R)-trans-CHDA under optimized HBr/acetic acid conditions .

Table 1: Hydrolysis Reaction Parameters and Outcomes

| Catalyst System | Temperature (°C) | Time (h) | Product Ratio (cis:trans) | e.e. (%) |

|---|---|---|---|---|

| HBr/Acetic Acid (1:1) | 120 | 20 | 10:90 | 97 |

| H₂SO₄ | 100 | 24 | 30:70 | 82 |

Resolution via Diastereomeric Salt Formation

Chiral resolution using (S)-phenylethylamine produces enantiopure trans-1,2-CHDA. The process depends on stoichiometric ratios:

-

Molar Ratios :

Table 2: Resolution Efficiency vs. Stoichiometry

| Amine:CHDA Ratio | Product Configuration | Purity (e.e. %) | Crystal Packing Stability |

|---|---|---|---|

| 1:1 | (1S,2S) | 97 | High (strong H-bonding) |

| 2:1 | (1S,2S) | 95 | Moderate |

| 3:1 | Racemate | 0 | Low (weak interactions) |

Key structural features of diastereomeric salts:

-

Less soluble mono-salt : Stronger hydrogen bonds (O⋯H–N: 1.85 Å) and van der Waals-driven "lock-and-key" packing .

-

More soluble mono-salt : Weaker interactions (O⋯H–N: 2.10 Å) .

Coordination Chemistry and Metal Complexation

trans-1,2-CHDA acts as a polydentate ligand, forming stable complexes with transition metals. Example reactions include:

-

With Cu(II) : Forms [Cu(trans-CHDA)(H₂O)₂] complexes via carboxylate oxygen coordination.

-

With Fe(III) : Generates polymeric structures through bridging carboxylate groups.

Table 3: Stability Constants of Metal Complexes

| Metal Ion | log K (Stability Constant) | Coordination Mode | Application |

|---|---|---|---|

| Cu²⁺ | 12.3 ± 0.2 | Bidentate | Catalysis |

| Fe³⁺ | 9.8 ± 0.3 | Bridging | Materials |

Thermal and pH-Dependent Stability

Environmental factors critically influence trans-1,2-CHDA’s reactivity:

属性

IUPAC Name |

(1R,2R)-cyclohexane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAWQNUELGIYBC-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801239842 | |

| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305-32-0, 845713-34-0, 46022-05-3 | |

| Record name | (±)-trans-1,2-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845713-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclohexane-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R)-1,2-Cyclohexanedicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of trans-1,2-cyclohexanedicarboxylic acid?

A1: The molecular formula of this compound is C8H12O4, and its molecular weight is 172.18 g/mol. []

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Several spectroscopic techniques are employed to characterize this compound, including: * NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides information on the structure and conformation of the molecule. [, , , ]* FTIR (Fourier Transform Infrared) Spectroscopy: Identifies functional groups and characterizes hydrogen bonding interactions. [, ]* Mass Spectrometry: Analyzes fragmentation patterns for structural elucidation and differentiation of isomers. [, , ]* Circular Dichroism (CD) Spectroscopy: Studies the conformational preferences, particularly in chiral derivatives and polymers. [, , ]

Q3: What is the significance of the trans configuration in this compound?

A3: The trans configuration significantly influences the molecule's conformational preferences and its ability to form specific intermolecular interactions, such as hydrogen bonds. [, , , ] These factors impact its reactivity, complexation behavior, and applications.

Q4: What is the typical conformation of the cyclohexane ring in this compound?

A4: The cyclohexane ring in this compound predominantly adopts the chair conformation with the two carboxylic acid groups in equatorial positions to minimize steric hindrance. [, , ]

Q5: How does the conformation of this compound influence its reactivity?

A5: The conformational preference for the equatorial orientation of the carboxylic acid groups affects the accessibility and reactivity of these functional groups in chemical reactions and complex formation. [, ]

Q6: How can enantiomerically pure this compound be obtained?

A6: Enantiomerically pure this compound can be obtained by resolving the commercially available racemic mixture. This separation is typically achieved by:

- Formation of diastereomeric salts: Utilizing chiral resolving agents like (R)- or (S)-1-phenethylamine allows for the selective crystallization and separation of diastereomeric salts, leading to enantiomerically enriched diacids. [, , , ]

Q7: What are some important applications of this compound?

A7: This compound serves as a valuable building block in various fields, including:

- Synthesis of β-peptides: Particularly enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, derived from this compound, is crucial for constructing helical β-peptides with potential applications in medicinal chemistry and materials science. []

- Coordination polymers: The dicarboxylic acid functionalities can coordinate to metal ions, leading to diverse coordination polymers with potential applications in catalysis, gas storage, and sensing. [, , , , ]

- Supramolecular chemistry: The ability to form hydrogen bonds makes this compound and its derivatives attractive for designing supramolecular assemblies with controlled structures and properties. [, ]

Q8: What is the role of this compound in the synthesis of polyamides?

A8: It can act as a diacid monomer in polycondensation reactions to yield polyamides. The rigidity and conformational preferences of the cyclohexane ring impart specific properties to the resulting polymers. [, , ]

Q9: How does the structure of the diamine used in polyamide synthesis with this compound influence the polymer's properties?

A9: The structure of the diamine significantly impacts the polymer's properties. For example, using trans-2,5-dimethylpiperazine results in polyamides with different conformational properties compared to those obtained with piperazine. [, ]

Q10: What challenges are associated with the use of this compound in polyamide synthesis via the phosphite amide procedure?

A10: The phosphite amide method, while offering an alternative route to polyamides, can lead to racemization of optically active diacids like this compound, resulting in polymers with lower optical rotations compared to those obtained using dicarboxylic acid chlorides. []

Q11: How does the chirality of this compound impact its coordination complexes with uranyl ions?

A11: Using the enantiopure (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid can lead to the formation of homochiral uranyl coordination polymers with helical structures, while the racemic mixture can result in different architectures or racemic conglomerates. [, ]

Q12: What interesting structural motifs are observed in uranyl complexes with this compound?

A12: Uranyl complexes with this ligand exhibit various intriguing structural motifs, including:

- Tetranuclear, pseudotetrahedral [(UO2)4(chdc)6]4- cage motifs: These cages, assembled through bridging counterions, are significant as they offer a new approach to constructing such structures by leveraging the unique coordination geometry of uranyl ions. [, ]

- Two-dimensional (2D) assemblies with different topologies: These topologies, such as the Cairo pentagonal tiling and hnb topology, highlight the versatility of this ligand in generating diverse architectures. []

- One-dimensional (1D) helical polymers: The formation of these helical structures showcases the potential for generating chiral materials from uranyl complexes with this ligand. []

Q13: What role do alkali metal cations and crown ethers play in uranyl complexes with this compound?

A13: Alkali metal cations, often coordinated by crown ethers, can act as structure-directing agents, influencing the dimensionality and topology of the resulting uranyl-organic frameworks. [] They can also act as counterions, stabilizing the charged uranyl-carboxylate networks.

Q14: How does the presence of [Ni(cyclam)]2+ or [Ni(R,S-Me6cyclam)]2+ cations influence the structures of uranyl complexes with cis- and trans-1,2-cyclohexanedicarboxylates?

A14: These macrocyclic NiII complexes can act as either:

- Linkers: Axially coordinating to carboxylate groups from uranyl-dicarboxylate units, thus extending the dimensionality of the structures. []

- Counterions: Residing within the cavities or channels of uranyl-organic frameworks, providing charge balance and influencing the overall packing arrangement. []

Q15: Can this compound form supramolecular assemblies through hydrogen bonding?

A15: Yes, this compound and its derivatives readily engage in hydrogen bonding interactions, leading to diverse supramolecular architectures like:

- Molecular ladders: Formed through hydrogen-bonded chains of alternating acid and base molecules. []

- Sheets: Generated by extended hydrogen bonding networks between the carboxylic acid groups. []

- Host-guest complexes: Formed when the diacid acts as a host molecule, encapsulating guest molecules within its cavity through hydrogen bonding. []

Q16: What is the role of this compound in ruthenium-catalyzed C(sp3)-H α-alkylation reactions?

A16: It can act as a crucial additive in ruthenium-catalyzed C(sp3)-H α-alkylation reactions of cyclic amines, significantly influencing:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。